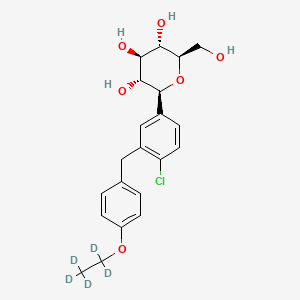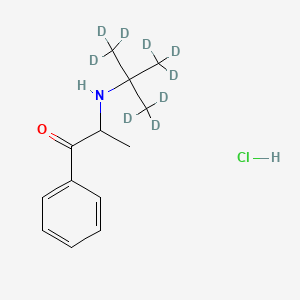
Deschloro Bupropion-d9 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deschloro Bupropion-d9 Hydrochloride is a research chemical used in neurology research . It is a stable isotope labelled compound with a molecular formula of C13H11D9ClNO and a molecular weight of 250.81 . It is associated with various research areas such as dopamine receptors, neurotransmission, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, addiction, stress and anxiety, pain, and inflammation .
Synthesis Analysis
The synthesis of bupropion hydrochloride has been reported under greener and safer conditions utilizing flow chemistry . The process avoids the use of obnoxious and corrosive liquid bromine through the employment of polymer-bound pyridinium tribromide. Environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success . Another study reported the synthesis of bupropion hydrochloride with a total yield of 50.8% based on m-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of Deschloro Bupropion-d9 Hydrochloride is represented by the formula C13H20ClNO . The InChI string representation isInChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3; . The compound has a computed molecular weight of 250.81 g/mol . Physical And Chemical Properties Analysis
Deschloro Bupropion-d9 Hydrochloride has a molecular weight of 250.81 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 250.1798327 g/mol, and it has a topological polar surface area of 29.1 Ų .properties
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-WWMMTMLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloro Bupropion-d9 Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)


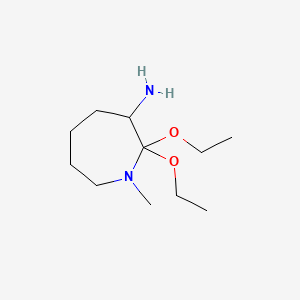
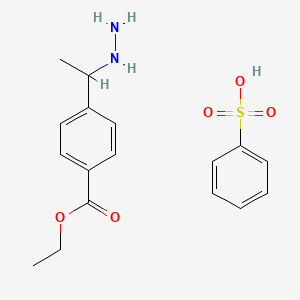
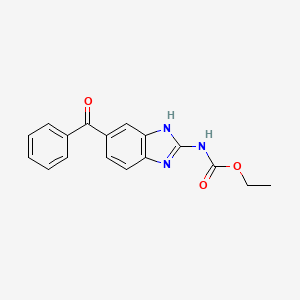
![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
